molecular formula C20H29NO6 B5303052 N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate

N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate

Cat. No. B5303052
M. Wt: 379.4 g/mol
InChI Key: SLBPGQKNNBYTDS-CDQVLDCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of phenethylamines and has been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it blocks the reuptake of serotonin in the brain, leading to increased levels of the neurotransmitter and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate has a number of biochemical and physiological effects, including increased levels of serotonin in the brain, as well as changes in the activity of certain brain regions involved in mood and behavior. The compound has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate, including further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Other areas of research could include the development of new compounds based on the structure of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate, as well as the investigation of its potential use as a tool for studying the role of serotonin in the brain.
In conclusion, N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications in the treatment of neurological disorders. While its exact mechanism of action is not fully understood, studies have shown that it has a high affinity for the serotonin transporter and may act as a selective serotonin reuptake inhibitor. There are several potential future directions for research on N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate, including further studies on its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-chloropropylamine, followed by the addition of cyclopentylmagnesium bromide. The resulting product is then treated with oxalic acid to form the oxalate salt of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate.

Scientific Research Applications

N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate has been the subject of scientific research for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that the compound has a high affinity for the serotonin transporter, which is involved in the regulation of mood and behavior.

properties

IUPAC Name

N-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.C2H2O4/c1-3-7-15-10-11-17(18(14-15)20-2)21-13-6-12-19-16-8-4-5-9-16;3-1(4)2(5)6/h3,7,10-11,14,16,19H,4-6,8-9,12-13H2,1-2H3;(H,3,4)(H,5,6)/b7-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBPGQKNNBYTDS-CDQVLDCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCNC2CCCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCNC2CCCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate

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